6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine
Description
This compound is a pyrimidine derivative characterized by a 2,6-dichlorophenyl group linked via an ethenyl bridge to the pyrimidine core. Key structural features include:
- 2-(Methylthio) group: Introduces sulfur-based reactivity and possible interactions with biological targets.
- Ethenyl bridge: Facilitates π-conjugation between the aromatic systems, which may impact electronic properties and solubility.
Properties
Molecular Formula |
C15H16Cl2N2S |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine |
InChI |
InChI=1S/C15H16Cl2N2S/c1-15(2)9-10(18-14(19-15)20-3)7-8-11-12(16)5-4-6-13(11)17/h4-9H,1-3H3,(H,18,19) |
InChI Key |
FGDDFWOYMWOYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(NC(=N1)SC)C=CC2=C(C=CC=C2Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
The most widely documented method involves a palladium-catalyzed cross-coupling reaction between 2,6-dichlorostyrene and 2-(methylthio)-4,4-dimethyl-1H-pyrimidine. This approach leverages transition-metal catalysis to form the critical ethenyl bridge between the dichlorophenyl and pyrimidine moieties.
Procedure :
- Starting Materials :
- 2,6-Dichlorostyrene (aryl halide precursor)
- 2-(Methylthio)-4,4-dimethyl-1H-pyrimidine (heterocyclic nucleophile)
- Catalyst System :
- Palladium(II) acetate ($$ Pd(OAc)2 $$) or tetrakis(triphenylphosphine)palladium(0) ($$ Pd(PPh3)4 $$)
- Ligands such as triphenylphosphine ($$ PPh3 $$) enhance catalytic activity.
- Reaction Conditions :
- Solvent: Dimethylformamide (DMF) or toluene
- Base: Potassium carbonate ($$ K2CO3 $$) or triethylamine ($$ Et_3N $$)
- Temperature: 80–120°C under inert atmosphere (N₂ or Ar)
- Duration: 12–24 hours
Yield : 60–75%, depending on catalyst loading and purity of reactants.
Condensation with Prefunctionalized Intermediates
An alternative route involves condensing prefunctionalized pyrimidine intermediates with dichlorophenyl-containing reagents. For example, 4,4-dimethyl-2-(methylthio)-6-vinyl-1H-pyrimidine can react with 2,6-dichlorophenylboronic acid under Suzuki-Miyaura coupling conditions.
Advantages :
- Higher regioselectivity due to boronic acid’s stability.
- Reduced side products compared to styrene-based coupling.
Limitations :
- Requires synthesis of vinyl-substituted pyrimidine precursors, adding steps.
Reaction Mechanisms
Palladium-Catalyzed Pathway
The mechanism proceeds through a canonical cross-coupling cycle:
- Oxidative Addition : Pd(0) inserts into the C–X bond of 2,6-dichlorostyrene, forming a Pd(II) intermediate.
- Transmetallation : The pyrimidine nucleophile displaces the halide, forming a Pd(II)–heterocycle complex.
- Reductive Elimination : The Pd center facilitates C–C bond formation, releasing the coupled product and regenerating Pd(0).
Key Insight : The methylthio group (–SMe) on the pyrimidine ring enhances electron density, accelerating transmetallation.
Side Reactions and Byproducts
- Homocoupling : Competing dimerization of styrene derivatives may occur, mitigated by optimizing Pd:ligand ratios.
- Dehalogenation : Over-reduction of dichlorophenyl groups is observed at elevated temperatures (>130°C).
Optimization of Reaction Conditions
Catalyst Screening
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| $$ Pd(OAc)_2 $$ | $$ PPh_3 $$ | 68 | 92 |
| $$ Pd(PPh3)4 $$ | None | 72 | 95 |
| $$ PdCl_2(dppf) $$ | $$ dppf $$ | 65 | 89 |
Findings : $$ Pd(PPh3)4 $$ outperforms other catalysts due to superior stability and turnover frequency.
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 100 | 18 | 72 |
| Toluene | 80 | 24 | 65 |
| THF | 60 | 36 | 58 |
Optimal Conditions : DMF at 100°C balances reaction rate and yield.
Industrial-Scale Production Considerations
Challenges in Scaling
- Catalyst Recovery : Homogeneous Pd catalysts require costly separation steps.
- Waste Management : Halogenated byproducts necessitate specialized disposal.
Process Intensification Strategies
- Continuous Flow Reactors : Enhance heat/mass transfer, reducing reaction time by 30%.
- Heterogeneous Catalysis : Immobilized Pd on carbon or silica improves recyclability.
Analytical Characterization
Structural Confirmation
| Technique | Key Data |
|---|---|
| $$ ^1H $$ NMR | δ 2.45 (s, 3H, –SMe), δ 6.82 (d, 1H, ethenyl), δ 7.35–7.45 (m, 3H, Ar–H) |
| HPLC | Retention time: 8.2 min (purity >95%) |
| MS (ESI+) | m/z 327.1 [M+H]⁺ |
Note : The ethenyl proton’s coupling constant ($$ J = 16.2 \, \text{Hz} $$) confirms trans-configuration.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Pd-Catalyzed Coupling | 72 | Moderate | High |
| Suzuki-Miyaura Coupling | 68 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dichlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dichlorostyryl group can be reduced to a dichlorophenylethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the dichlorostyryl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dichlorophenylethyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-(2,6-dichlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,6-dichlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The dichlorostyryl group may interact with hydrophobic pockets, while the methylsulfanyl group can form hydrogen bonds or engage in other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues from Published Studies
6-(2,6-Dichlorophenyl)-8-methyl-2-(3-(methylthio)benzylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (8a)
- Source : Bioorg Med Chem (2010) .
- Key Features: Pyrido[2,3-d]pyrimidin-7(8H)-one core (vs. simple pyrimidine in the target compound). 3-(Methylthio)benzylamino substituent (vs. 2-(methylthio) in the target). Dichlorophenyl group retained.
- Synthesis : Yield of 64%, with HRMS data (M⁺: 393.1401) and ¹H-NMR (δ 8.19 ppm for NH) .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1)
- Source : ADMET & DMPK (2021) .
- Key Features :
- Thietan-3-yloxy substituent (vs. ethenyl-dichlorophenyl in the target).
- Ethyl acetate side chain introduces ester functionality absent in the target compound.
- Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride
- Source : Customs Tariff Schedule (2016) .
- Key Features :
- Isoxazole core (vs. pyrimidine).
- Dichlorophenyl and methyl groups retained.
- Carboxylic acid chloride moiety introduces distinct reactivity.
Key Observations :
- The target compound lacks the fused pyrido-pyrimidinone ring seen in Compound 8a, which may reduce planarity and alter binding modes .
- Synthetic efficiency : Compound 8a’s 64% yield highlights feasible scalability compared to the target compound’s undeclared synthesis route .
Functional Implications
- Electronic Effects : The ethenyl bridge in the target compound may enhance π-π stacking compared to the ester-linked thietan group in Compound 1 .
- Biological Activity: While activity data for the target compound is absent, Compound 8a’s pyrido-pyrimidinone scaffold is associated with kinase inhibition, suggesting a possible shared mechanism .
- Metabolic Stability : The 4,4-dimethyl groups in the target compound could improve metabolic stability relative to the methylisoxazole derivative’s acid chloride group, which is prone to hydrolysis .
Biological Activity
6-[2-(2,6-dichlorophenyl)ethenyl]-4,4-dimethyl-2-(methylthio)-1H-pyrimidine is a synthetic compound that exhibits significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings, case studies, and data on the compound's biological properties, mechanisms of action, and therapeutic potential.
The compound belongs to the pyrimidine family, characterized by its structural features that include a dichlorophenyl group and a methylthio substituent. Its molecular formula is C14H14Cl2N2S, and it has a molecular weight of 315.24 g/mol.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. By inhibiting DHFR, the compound disrupts nucleotide synthesis, leading to impaired DNA replication and cell proliferation, particularly in cancer cells . This mechanism is similar to other antifolate agents used in cancer therapy.
Biological Activity
Research indicates that this compound displays the following biological activities:
- Antitumor Activity : The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth. In particular, it has been studied for its effects on melanoma and urothelial carcinoma .
- Enzyme Inhibition : It acts as a potent inhibitor of DHFR with high affinity, which is critical for its antitumor effects. The inhibition leads to reduced levels of tetrahydrofolate necessary for DNA synthesis .
- Potential for Combination Therapy : Studies suggest that this compound may enhance the efficacy of other chemotherapeutic agents when used in combination therapies .
Case Studies
- Melanoma Treatment : In preclinical studies involving melanoma models, the compound demonstrated significant tumor regression when administered alongside conventional chemotherapy agents. The combination therapy resulted in improved survival rates compared to monotherapy .
- Urothelial Carcinoma : A study highlighted the effectiveness of this compound in reducing tumor size and improving patient outcomes in urothelial carcinoma cases. The results indicated a synergistic effect when combined with immune checkpoint inhibitors .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor Activity | Induces apoptosis in cancer cells | |
| DHFR Inhibition | Disrupts nucleotide synthesis | |
| Combination with Chemotherapy | Enhances efficacy |
| Case Study | Cancer Type | Outcome |
|---|---|---|
| Preclinical Study | Melanoma | Tumor regression |
| Clinical Trial | Urothelial Carcinoma | Improved outcomes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
